Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate involves multiple steps. One common method includes the reaction of this compound with sodium hydride in tetrahydrofuran and N,N-dimethylformamide at room temperature for 30 minutes, followed by the addition of iodomethane . This reaction yields the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and iodomethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate can be compared to other similar compounds, such as:
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the ethynyl group.
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Contains a spirocyclic scaffold, providing different physicochemical properties.
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h1,13H,6-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWFBGXKDDJABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734956 |
Source
|
Record name | tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259034-35-9 |
Source
|
Record name | tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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